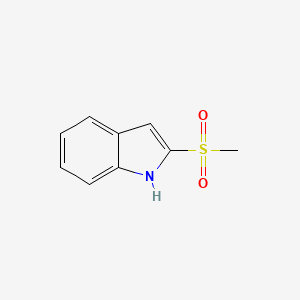
2-(Methylsulfonyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfonyl)-1H-indole is an organic compound featuring an indole ring substituted with a methylsulfonyl group at the second position. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-1H-indole typically involves the sulfonylation of indole. One common method is the reaction of indole with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired product.
化学反应分析
Types of Reactions
2-(Methylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used under acidic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
2-(Methylsulfonyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 2-(Methylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating their activity. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function .
相似化合物的比较
Similar Compounds
- 2-(Methylsulfonyl)ethanol
- 2-(Methylsulfonyl)phenyl derivatives
- Methylsulfonylmethane (MSM)
Uniqueness
2-(Methylsulfonyl)-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties compared to other sulfonyl-containing compounds. This uniqueness makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents .
属性
分子式 |
C9H9NO2S |
|---|---|
分子量 |
195.24 g/mol |
IUPAC 名称 |
2-methylsulfonyl-1H-indole |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)9-6-7-4-2-3-5-8(7)10-9/h2-6,10H,1H3 |
InChI 键 |
NFCUSZLRLOFOTI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















